molecular formula C11H22O3 B12788690 Aceticacid, 2-(nonyloxy)- CAS No. 20057-39-0

Aceticacid, 2-(nonyloxy)-

Cat. No.: B12788690
CAS No.: 20057-39-0
M. Wt: 202.29 g/mol
InChI Key: NCGHBHDXERSOQZ-UHFFFAOYSA-N
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Description

Aceticacid, 2-(nonyloxy)-, also known as 2-(nonyloxy)acetic acid, is an organic compound with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol It is a derivative of acetic acid where a nonyloxy group is attached to the second carbon of the acetic acid molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aceticacid, 2-(nonyloxy)- typically involves the reaction of 1-nonanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 1-nonanol attacks the carbon atom of chloroacetic acid, resulting in the formation of 2-(nonyloxy)acetic acid .

Industrial Production Methods

Industrial production of Aceticacid, 2-(nonyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Aceticacid, 2-(nonyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Aceticacid, 2-(nonyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Aceticacid, 2-(nonyloxy)- involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The nonyloxy group enhances its hydrophobic interactions, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aceticacid, 2-(nonyloxy)- is unique due to the presence of the nonyloxy group, which imparts distinct chemical and physical properties. This group enhances its hydrophobicity and allows for specific interactions with hydrophobic environments, making it useful in various applications where such properties are desired .

Properties

CAS No.

20057-39-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

2-nonoxyacetic acid

InChI

InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-14-10-11(12)13/h2-10H2,1H3,(H,12,13)

InChI Key

NCGHBHDXERSOQZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOCC(=O)O

Origin of Product

United States

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